5-Bromo-2-(3-methoxyphenyl)-1,3-oxazole

Description

Chemical Identity and Nomenclature

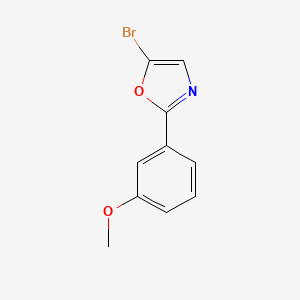

This compound represents a sophisticated heterocyclic aromatic compound that belongs to the broader family of oxazole derivatives. The compound is systematically identified by its Chemical Abstracts Service number 1391766-35-0, which serves as its unique chemical identifier in scientific databases and literature. The molecular formula C₁₀H₈BrNO₂ indicates the presence of ten carbon atoms, eight hydrogen atoms, one bromine atom, one nitrogen atom, and two oxygen atoms, resulting in a molecular weight of 254.08 grams per mole.

The International Union of Pure and Applied Chemistry name for this compound is this compound, which precisely describes the substitution pattern and structural arrangement. The nomenclature system reflects the systematic approach to naming heterocyclic compounds, where the oxazole ring serves as the parent structure, and the substituents are identified by their positions and chemical nature. The compound's structure features a five-membered aromatic ring containing both nitrogen and oxygen atoms in a 1,3-relationship, which is characteristic of the oxazole family.

The structural complexity of this compound is further revealed through its Simplified Molecular Input Line Entry System representation: COC1=CC(C2=NC=C(Br)O2)=CC=C1. This notation provides a linear representation of the molecule's connectivity, demonstrating the methoxy group attachment to the phenyl ring and the bromine substitution on the oxazole core. The compound's three-dimensional structure contributes significantly to its chemical reactivity and potential biological activity, as the aromatic systems and heteroatoms create distinct electronic environments that influence molecular interactions.

The InChI key AMBXJMQQYAPNRZ-UHFFFAOYSA-N serves as another unique identifier for this compound, providing a standardized method for chemical database searches and computational chemistry applications. This systematic identification approach ensures accurate communication and documentation of the compound's identity across different scientific platforms and research contexts.

Historical Context in Heterocyclic Chemistry

The development of heterocyclic chemistry, which encompasses compounds like this compound, represents one of the most significant achievements in organic chemistry since the early 1800s. The historical foundation of heterocyclic chemistry began when Brugnatelli successfully separated alloxan from uric acid in 1818, marking the first systematic study of cyclic compounds containing heteroatoms. This pioneering work established the groundwork for understanding the unique properties and synthetic challenges associated with heterocyclic systems.

The progression of heterocyclic chemistry continued throughout the nineteenth century with several landmark discoveries that directly influenced the development of oxazole chemistry. In 1832, Dobereiner produced furan compounds using sulfuric acid with starch, while Runge collected pyrrole through dry distillation in 1834. These early investigations into five-membered heterocyclic rings provided crucial insights into the electronic properties and reactivity patterns that would later be applied to oxazole synthesis and functionalization.

The oxazole ring system itself was first reported by Hantzsch in 1887, although the successful synthesis was not achieved until 1947. This significant time gap between discovery and synthesis illustrates the technical challenges associated with constructing stable five-membered rings containing both nitrogen and oxygen heteroatoms. The oxazole framework represents a unique electronic environment where the oxygen and nitrogen atoms are separated by one carbon atom, creating distinctive aromatic properties that are less pronounced than in thiazoles but more stable than in many other heterocyclic systems.

Emil Fischer's contribution to oxazole chemistry through the development of the Fischer oxazole synthesis in 1896 marked a crucial milestone in the field. This synthetic methodology, which involves the reaction between cyanohydrins and aldehydes in the presence of anhydrous hydrochloric acid, provided the first reliable route to 2,5-disubstituted oxazoles. The Fischer synthesis demonstrated the feasibility of constructing oxazole rings under controlled conditions and established fundamental principles that continue to influence modern synthetic approaches.

The Robinson-Gabriel synthesis, developed in the early twentieth century, further expanded the synthetic repertoire for oxazole derivatives. This method, which involves the cyclization and dehydration of α-acylamino ketones, provided an alternative route to oxazole construction and demonstrated the versatility of synthetic approaches to these heterocyclic systems. The development of multiple synthetic pathways reflected the growing recognition of oxazoles as valuable synthetic targets and pharmaceutical intermediates.

The historical evolution of heterocyclic chemistry gained additional momentum around 1906 when Friedlander revolutionized the agriculture industry through synthetic chemistry with the production of indigo dye. This achievement demonstrated the practical applications of heterocyclic compounds and established their commercial significance beyond academic research. The connection between heterocyclic chemistry and industrial applications has continued to drive innovation in the field, leading to the development of numerous synthetic methodologies for specialized compounds like this compound.

The introduction of Chargaff's rule in 1951 highlighted the fundamental importance of heterocyclic chemistry in genetic codes through purine and pyrimidine bases. This discovery underscored the biological significance of heterocyclic compounds and provided additional motivation for developing sophisticated synthetic methods capable of producing complex substituted heterocycles. The recognition that heterocyclic compounds play essential roles in biological systems has driven continued research into their synthesis, properties, and applications.

Modern developments in oxazole chemistry have been significantly influenced by the van Leusen synthesis, introduced in 1972. This methodology involves the reaction of aldehydes with tosylmethyl isocyanide under basic conditions to produce 5-substituted oxazoles in a single step. The van Leusen reaction has become particularly valuable for synthesizing complex oxazole derivatives and has been adapted for the preparation of compounds with diverse substitution patterns, including brominated and methoxylated variants similar to this compound.

Properties

IUPAC Name |

5-bromo-2-(3-methoxyphenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-13-8-4-2-3-7(5-8)10-12-6-9(11)14-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMBXJMQQYAPNRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NC=C(O2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(3-methoxyphenyl)-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methoxybenzoyl chloride with 2-amino-5-bromopyridine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(3-methoxyphenyl)-1,3-oxazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The oxazole ring can be subjected to oxidation or reduction under specific conditions, leading to the formation of different derivatives.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction.

Coupling Reactions: Palladium catalysts (Pd) and organoboron reagents are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Synthesis of 5-Bromo-2-(3-methoxyphenyl)-1,3-oxazole

The synthesis of this compound typically involves the cyclization of appropriate precursors under specific reaction conditions. Recent advancements in synthetic methodologies have improved yield and efficiency, utilizing catalysts such as magnetic solid acids and nanomaterials to facilitate the reaction in eco-friendly conditions .

Biological Activities

This compound exhibits a range of biological activities, making it a valuable compound in pharmacology:

- Anticancer Activity : Studies have shown that derivatives of oxazole compounds can inhibit the proliferation of cancer cells. For instance, hybrid compounds incorporating oxazole structures have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma) cells .

- Antioxidant Properties : The presence of methoxy groups in the structure contributes to its antioxidant capabilities. This property is crucial for mitigating oxidative stress in biological systems .

- Anti-inflammatory Effects : Compounds with oxazole rings have been reported to exhibit anti-inflammatory activity by inhibiting key enzymes involved in inflammatory pathways .

Medicinal Chemistry Applications

The unique structural features of this compound make it suitable for various applications in medicinal chemistry:

Table 1: Summary of Biological Activities

Case Studies

Several studies have documented the efficacy and potential applications of this compound:

Case Study 1: Anticancer Activity

A recent study explored the synthesis of hybrid compounds containing oxazole moieties. These compounds were evaluated for their cytotoxic effects on human breast cancer cells (MCF7). Results indicated that certain derivatives exhibited significant growth inhibition, suggesting their potential as anticancer agents .

Case Study 2: Antioxidant Properties

Research has demonstrated that this compound can enhance antioxidant enzyme activity in animal models. This effect was linked to the compound's ability to mitigate oxidative damage caused by environmental stressors .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(3-methoxyphenyl)-1,3-oxazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of substituents on the aromatic ring significantly impacts physicochemical and biological properties:

- 5-(4-Bromophenyl)-1,3-oxazole derivatives (e.g., OXL-1 to OXL-6) feature a bromine atom at the para position of the phenyl ring. These compounds were synthesized for aromatase inhibition studies, demonstrating that para-substituted bromine enhances binding to enzymatic targets compared to meta-substituted analogs .

- 5-(2-Bromo-6-fluoro-3-methoxyphenyl)oxazole (CAS: 2364585-09-9) introduces a fluorine atom at the 6-position, increasing lipophilicity and metabolic stability compared to the target compound. Its molecular weight (272.07 g/mol ) reflects the added fluorine .

Key Insight : Meta-substituted methoxy groups (as in the target compound) may improve solubility due to polarity, whereas para-substituted bromine (as in ) enhances steric interactions in enzyme binding pockets.

Heterocyclic Core Modifications

Replacing the 1,3-oxazole ring with other heterocycles alters electronic properties and bioactivity:

- 2-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole (5g) : The oxadiazole core introduces an additional nitrogen atom, increasing hydrogen-bond acceptor capacity. This modification is linked to enhanced antimicrobial activity in related compounds .

Key Insight : The 1,3-oxazole core in the target compound balances electronegativity and steric bulk, making it a versatile scaffold for further functionalization.

Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

5-Bromo-2-(3-methoxyphenyl)-1,3-oxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

This compound belongs to the oxazole family, which are five-membered heterocycles containing nitrogen and oxygen. The presence of bromine and methoxy groups enhances its reactivity and biological profile. The compound's structure can be represented as follows:

The precise mechanism of action for this compound is not fully elucidated. However, like other oxazole derivatives, it is believed to interact with various biological targets such as enzymes and receptors. This interaction may modulate enzymatic activity or receptor signaling pathways, contributing to its pharmacological effects.

Antimicrobial Activity

Research indicates that oxazole derivatives exhibit notable antimicrobial properties. For instance, a study highlighted that compounds similar to this compound demonstrate significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged from 4.69 µM to 22.9 µM against various bacterial strains .

Table 1: Antimicrobial Activity of Oxazole Derivatives

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| Compound A | 0.0195 | E. coli |

| Compound B | 0.0048 | Bacillus mycoides |

| Compound C | 16.69 | C. albicans |

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. Notably, compounds in the oxazole class have shown promising results in inhibiting cancer cell proliferation across various human tumor cell lines. For example, a study reported that certain oxazole derivatives exhibited IC50 values greater than 10 µM against peripheral blood lymphocytes while demonstrating significantly lower IC50 values in cancer cell lines .

Table 2: Anticancer Activity of Oxazole Derivatives

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| Compound D | 1.18 | NCI-H460 |

| Compound E | >100 | Normal Human Cells |

Case Studies

- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of various oxazole derivatives against clinical isolates of bacteria and fungi. The results indicated that halogen substitutions significantly enhanced the antimicrobial activity of these compounds .

- Anticancer Studies : In another investigation focused on cancer treatment, researchers synthesized a series of oxazole derivatives and assessed their cytotoxic effects on different cancer cell lines. The results revealed that modifications in the substituents on the oxazole ring influenced their antiproliferative activities significantly .

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for preparing 5-bromo-2-(3-methoxyphenyl)-1,3-oxazole?

- Methodological Answer : The synthesis typically involves cyclization or functionalization of pre-oxazole precursors. For example, oxazole rings can be formed via acid-catalyzed cyclization of amides or via Hantzsch-type reactions. A reported method for similar brominated oxazoles uses p-toluenesulfonic acid in toluene to promote cyclization, achieving yields up to 80% . The 3-methoxyphenyl group is often introduced through Suzuki-Miyaura coupling or direct substitution of a halogenated precursor .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential. NMR can confirm substituent positions (e.g., aromatic protons from the 3-methoxyphenyl group resonate at δ 7.35–7.50 ppm ). High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like C-Br (~600 cm) and C-O-C (methoxy, ~1250 cm) .

Q. What safety protocols should be followed when handling brominated oxazoles?

- Methodological Answer : Brominated compounds require strict exposure control due to potential toxicity. While specific data for this compound are limited, analogous brominated heterocycles suggest using fume hoods, nitrile gloves, and PPE. Waste disposal should follow halogenated organic waste protocols. Stability tests (e.g., thermal DSC analysis) are recommended to assess decomposition risks .

Advanced Research Questions

Q. How do structural modifications (e.g., bromine or methoxy groups) influence the compound’s biological activity?

- Methodological Answer : The bromine atom enhances electrophilicity, making the compound a candidate for cross-coupling reactions in drug discovery . The 3-methoxyphenyl group may improve lipid solubility, affecting membrane permeability. Comparative studies with analogs (e.g., replacing Br with Cl or methoxy with hydroxyl) can quantify structure-activity relationships (SAR) using in vitro assays like enzyme inhibition (e.g., 17β-hydroxysteroid dehydrogenase) .

Q. What strategies optimize reaction yields in the synthesis of this compound?

- Methodological Answer : Yield optimization involves catalyst screening (e.g., p-toluenesulfonic acid vs. Lewis acids) and solvent selection. For example, toluene under reflux improves cyclization efficiency . Microwave-assisted synthesis can reduce reaction time and byproducts. Monitoring reaction progress via TLC or HPLC ensures intermediate purity before bromination .

Q. How can the bromo substituent be utilized in further functionalization for drug discovery?

- Methodological Answer : The bromine atom serves as a handle for palladium-catalyzed cross-coupling (e.g., Suzuki for biaryl formation or Buchwald-Hartwig for amine introduction). Computational modeling (e.g., DFT) predicts reactivity patterns, guiding selective substitutions . For instance, replacing Br with a pyridyl group via Negishi coupling could enhance target binding .

Q. What mechanistic insights exist for the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer : Molecular docking and MD simulations reveal binding modes with targets like 17β-hydroxysteroid dehydrogenase. Competitive inhibition assays (IC) and X-ray crystallography of enzyme-ligand complexes validate interactions. For example, oxazole derivatives disrupt substrate binding by occupying hydrophobic pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.